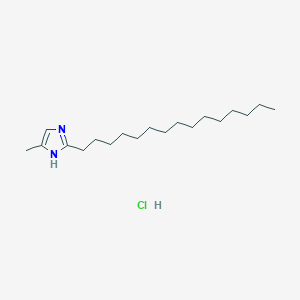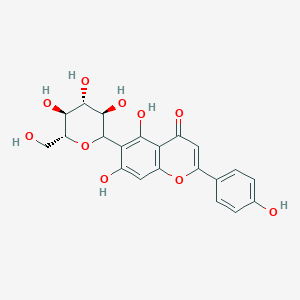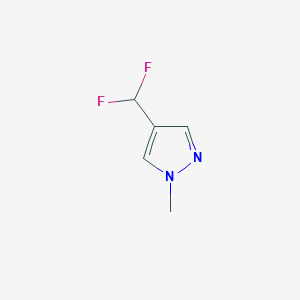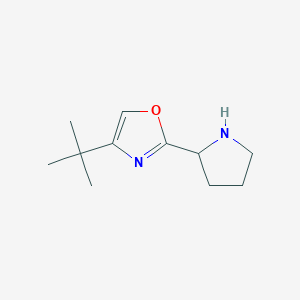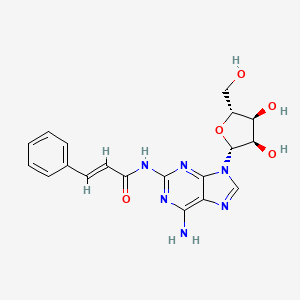
N-(6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)cinnamamide: is a complex organic compound that features a purine base linked to a cinnamamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)cinnamamide typically involves multi-step organic synthesis. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors such as formamide and glycine.
Glycosylation: The purine base is then glycosylated with a protected sugar derivative to form the nucleoside.
Deprotection: The protecting groups on the sugar moiety are removed under acidic or basic conditions.
Amidation: The nucleoside is then reacted with cinnamic acid or its derivatives to form the final cinnamamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the purine base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Aplicaciones Científicas De Investigación
N-(6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)cinnamamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand for nucleic acid binding.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its structural similarity to nucleoside analogs.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
The mechanism of action of N-(6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)cinnamamide involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by mimicking natural substrates or binding to active sites. It can also interact with nucleic acids, potentially interfering with DNA or RNA synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Clofarabine: A nucleoside analog used in cancer treatment.
Fludarabine: Another nucleoside analog with similar therapeutic applications.
Gemcitabine: A nucleoside analog used in chemotherapy.
Uniqueness
N-(6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)cinnamamide is unique due to its cinnamamide moiety, which may confer additional biological activity or improved pharmacokinetic properties compared to other nucleoside analogs.
Propiedades
Fórmula molecular |
C19H20N6O5 |
|---|---|
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
(E)-N-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C19H20N6O5/c20-16-13-17(25(9-21-13)18-15(29)14(28)11(8-26)30-18)24-19(23-16)22-12(27)7-6-10-4-2-1-3-5-10/h1-7,9,11,14-15,18,26,28-29H,8H2,(H3,20,22,23,24,27)/b7-6+/t11-,14-,15-,18-/m1/s1 |
Clave InChI |
DDCUXRNACUVAKE-HGBQRMJASA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4-hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15218543.png)
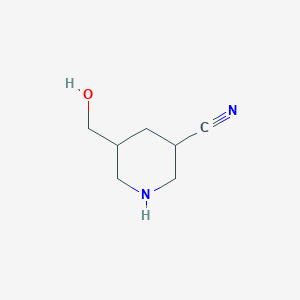
![Benzyl (4aR,6R,7aS)-1-(4-methoxybenzyl)-6-methylhexahydro-5H-pyrrolo[3,2-d][1,2,3]oxathiazine-5-carboxylate 2,2-dioxide](/img/structure/B15218560.png)
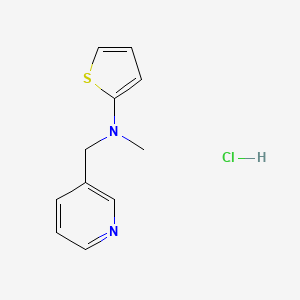
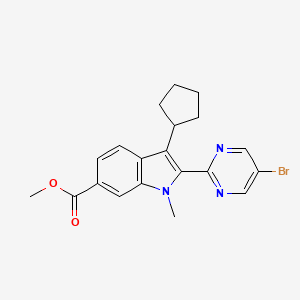
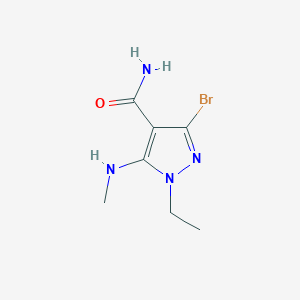
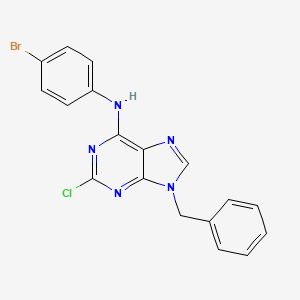
![4-[S-Fluoro-N-(4-methylbenzene-1-sulfonyl)sulfonimidoyl]benzoic acid](/img/structure/B15218574.png)
![tert-Butyl 4-oxohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B15218578.png)
![(2R,3R,4S,5R)-2-[6-amino-2-(3-methylbutoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15218583.png)
